molecular formula C26H38N4O3 B1200292 3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea

3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea

Cat. No. B1200292
M. Wt: 454.6 g/mol
InChI Key: OCZKUXCPTZVGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea is a member of quinolines.

Scientific Research Applications

Cyclization Reactions and Chemical Synthesis

  • Cyclization reactions involving urea derivatives like 3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea have been studied for the synthesis of complex heterocyclic compounds. These reactions are significant in the preparation of quinoline and benzazepine derivatives (Gast, Schmutz, & Sorg, 1977).

Supramolecular Gelators and Photophysical Characterization

  • The urea derivatives have been explored for their role in the formation of Ag-complexes, demonstrating their potential as supramolecular gelators. This includes the study of their photophysical properties and the microstructure of the gels formed (Braga et al., 2013).

Facilitating Green Synthesis

  • These compounds have been utilized in green chemistry approaches, facilitating the synthesis of fused polycyclic compounds under environmentally friendly conditions (Shen et al., 2016).

Structural Studies and Properties

  • Studies have been conducted to understand the structural aspects and properties of various quinoline-based urea compounds, which are crucial for developing materials with specific properties (Karmakar, Sarma, & Baruah, 2007).

properties

Product Name

3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea

Molecular Formula

C26H38N4O3

Molecular Weight

454.6 g/mol

IUPAC Name

3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(3-morpholin-4-ylpropyl)urea

InChI

InChI=1S/C26H38N4O3/c1-19-15-21-17-22(25(31)28-24(21)16-20(19)2)18-30(10-6-9-29-11-13-33-14-12-29)26(32)27-23-7-4-3-5-8-23/h15-17,23H,3-14,18H2,1-2H3,(H,27,32)(H,28,31)

InChI Key

OCZKUXCPTZVGRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CN(CCCN3CCOCC3)C(=O)NC4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea
Reactant of Route 3
3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea
Reactant of Route 4
Reactant of Route 4
3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea
Reactant of Route 5
Reactant of Route 5
3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea
Reactant of Route 6
Reactant of Route 6
3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea

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